Carbonic Anhydrase I Inhibition: 5-(3,5-Dimethylphenyl) vs. Carvacrol-Based 1,3,4-Thiadiazol-2-amine Derivatives
This compound exhibits measurable but relatively modest inhibition of human carbonic anhydrase I (hCA-I), with a Ki of 3.70 × 10³ nM (3.70 µM) determined by CO₂ hydration-based stopped-flow assay with 15-minute pre-incubation [1]. In contrast, carvacrol-based 1,3,4-thiadiazol-2-amine derivatives (compounds 4a–4e) display substantially higher hCA-I inhibitory potency, with Ki values ranging from 0.73 to 21.60 µM for the most active members of this sub-series [2]. The approximately 5-fold weaker hCA-I inhibition of the 3,5-dimethylphenyl analog positions it as a selectivity-enhancing scaffold modification rather than a potency-optimized CA inhibitor. This differential CA inhibition profile is directly relevant for applications where hCA-I sparing is desired to avoid off-target effects on erythrocyte carbonic anhydrase.
| Evidence Dimension | Human carbonic anhydrase I (hCA-I) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.70 × 10³ nM (3.70 µM) [1] |
| Comparator Or Baseline | Carvacrol-based 1,3,4-thiadiazol-2-amines (4a–4e): Ki range = 0.73–21.60 µM for hCA-I [2] |
| Quantified Difference | Target compound Ki is approximately 5-fold higher (weaker inhibition) than the most potent carvacrol analog (Ki = 0.73 µM), and falls within the lower-potency range of the comparator series |
| Conditions | CO₂ hydration-based stopped-flow assay; 15 min pre-incubation; recombinant human carbonic anhydrase I |
Why This Matters
The weaker hCA-I inhibition is advantageous when hCA-I sparing is required to avoid erythrocyte-related off-target effects, making this scaffold suitable for applications where selective CA isoform modulation is desired.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831): Ki = 3.70E+3 nM for inhibition of human carbonic anhydrase 1 by 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
- [2] Alagöz, T., et al. (2023). Synthesis, characterization, biochemical, and molecular modeling studies of carvacrol-based new thiosemicarbazide and 1,3,4-thiadiazole derivatives. Archiv der Pharmazie, 356(12), e2300345. Ki values for hCA I: 0.73–21.60 µM. DOI: 10.1002/ardp.202300345. View Source
